Ethyl 5-methylfuran-3-carboxylate
Overview
Description
Ethyl 5-methylfuran-3-carboxylate is a compound that is part of a broader class of furan derivatives. These compounds are of significant interest due to their presence in various natural products and their utility in pharmaceuticals. The compound itself is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The ring is substituted with a methyl group and an ester functional group, which in this case is an ethyl ester .
Synthesis Analysis
The synthesis of ethyl 5-methylfuran-3-carboxylate and its derivatives has been explored through various methods. One approach involves the reaction of fur-2-oylmethyltriphenylarsonium bromide with ethyl 2-acetyl-3-arylacrylate using K2CO3 as a base, which yields multi-substituted dihydrofurans with high stereoselectivity . Another method includes the electrochemical reduction of 5-(chloromethyl)furfural (CMF) derivatives to produce furylogous enolate anions, which can be further reacted to yield different furan carboxylates . Additionally, the Michael reaction has been employed to synthesize ethyl 5-alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates, which can undergo further transformations .
Molecular Structure Analysis
The molecular structure of ethyl 5-methylfuran-3-carboxylate derivatives has been elucidated using various spectroscopic techniques such as IR, H-1 NMR, MS, and HRMS. These techniques confirm the presence of the furan ring, the methyl group, and the ester moiety . Computational studies, including specific rotation computations and the Polarizable Continuum Model, have been used to determine the absolute configuration of related compounds .
Chemical Reactions Analysis
Ethyl 5-methylfuran-3-carboxylate can undergo a variety of chemical reactions. For instance, bromination and subsequent reactions with nucleophiles have been used to synthesize thiadiazole derivatives . The compound can also be transformed into biologically active derivatives, as demonstrated by the synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, which exhibit cytotoxicity against cancer cell lines and antibacterial activity . Furthermore, halomethyl derivatives of alkyl 5-isobutylfuran-3-carboxylates have been shown to undergo reactions with phosphites, leading to a range of phosphorylated products .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 5-methylfuran-3-carboxylate derivatives are influenced by their functional groups. The ester group, for example, can participate in hydrolysis reactions, while the methyl group can be involved in bromination reactions . The reactivity of the furan ring itself is also significant, as seen in the intramolecular cyclization reactions to form fused heterocyclic compounds . Additionally, the synthesis of trans-ethyl 5-aroyl-4-aryl-2-((arylsulfonyl)methyl)-4,5-dihydrofuran-3-carboxylates showcases the ability to form multiple bonds and introduce various substituents onto the furan ring .
Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Ethyl 5-methylfuran-3-carboxylate is used in the regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates . These furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most in plants, algae, and microorganisms . They also serve as structural motifs in biologically active drug molecules .
- Methods of Application or Experimental Procedures : The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . This method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .
- Results or Outcomes : The current method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .
Synthesis of Polysubstituted Furans
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Ethyl 5-methylfuran-3-carboxylate is used in the synthesis of polysubstituted furans from various sulfonium acylmethylides and acetylenic esters . These furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most in plants, algae, and microorganisms . They also serve as structural motifs in biologically active drug molecules .
- Methods of Application or Experimental Procedures : The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . This method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .
- Results or Outcomes : The current method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .
Synthesis of Aryl Gem-Dibromoethenes
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Ethyl 5-methylfuran-3-carboxylate is used in the synthesis of aryl gem-dibromoethenes . These compounds are important in the field of organic chemistry for the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the successful synthesis of aryl gem-dibromoethenes .
Synthesis of Polysubstituted Furans
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Ethyl 5-methylfuran-3-carboxylate is used in the synthesis of polysubstituted furans from various sulfonium acylmethylides and acetylenic esters . These furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most in plants, algae, and microorganisms . They also serve as structural motifs in biologically active drug molecules .
- Methods of Application or Experimental Procedures : The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . This method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .
- Results or Outcomes : The current method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .
Synthesis of Aryl Gem-Dibromoethenes
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Ethyl 5-methylfuran-3-carboxylate is used in the synthesis of aryl gem-dibromoethenes . These compounds are important in the field of organic chemistry for the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes : The outcome of this application is the successful synthesis of aryl gem-dibromoethenes .
Safety And Hazards
The safety data sheet for Ethyl 5-methylfuran-3-carboxylate indicates that it should be handled with care . Personal protective equipment, including face protection, should be worn when handling this compound . It is also recommended to ensure adequate ventilation and avoid contact with skin, eyes, or clothing .
Future Directions
The synthesis of polysubstituted furans, including Ethyl 5-methylfuran-3-carboxylate, is an active area of research . These compounds are not only important building blocks in organic chemistry but also have significant biological properties . Future research may focus on developing more efficient methods for their synthesis and exploring their potential applications in pharmacology .
properties
IUPAC Name |
ethyl 5-methylfuran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-10-8(9)7-4-6(2)11-5-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVHSZJXVCZRTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490767 | |
Record name | Ethyl 5-methylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20490767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methylfuran-3-carboxylate | |
CAS RN |
26501-83-7 | |
Record name | Ethyl 5-methylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20490767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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